2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds through reactions such as Suzuki–Miyaura coupling . This reaction is widely used for forming carbon-carbon bonds under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using efficient catalysts and reagents, as well as ensuring that the reaction conditions are suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action for 2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and stability, making it effective in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted molecules and phthalazin-1-yl derivatives. Examples include:
- 2-Methyl-4-(trifluoromethyl)phenyl derivatives
- Phthalazin-1-yl sulfonamides
Uniqueness
What sets 2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H17F3N4O3S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-methyl-5-[4-[4-(trifluoromethoxy)anilino]phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H17F3N4O3S/c1-13-6-7-14(12-19(13)33(26,30)31)20-17-4-2-3-5-18(17)21(29-28-20)27-15-8-10-16(11-9-15)32-22(23,24)25/h2-12H,1H3,(H,27,29)(H2,26,30,31) |
InChI Key |
PFBDPTBGEWVXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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